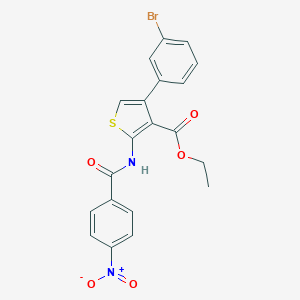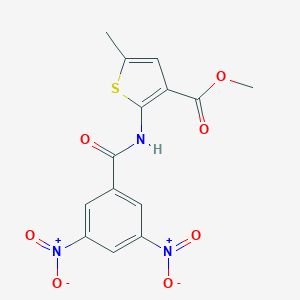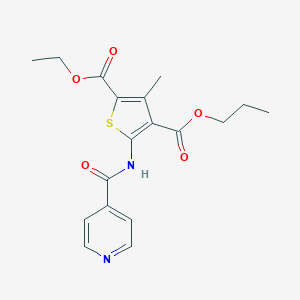![molecular formula C18H19ClN2O4 B450444 2-(4-chlorophenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide](/img/structure/B450444.png)
2-(4-chlorophenoxy)-N'-[4-methoxy-3-(methoxymethyl)benzylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chlorophenoxy)-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenoxy group and a methoxymethylphenyl group connected through an acetohydrazide linkage.
准备方法
The synthesis of 2-(4-chlorophenoxy)-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps, starting from readily available precursors. The synthetic route generally includes the following steps:
Formation of the chlorophenoxy intermediate: This step involves the reaction of 4-chlorophenol with an appropriate reagent to introduce the phenoxy group.
Formation of the methoxymethylphenyl intermediate: This step involves the reaction of 4-methoxy-3-(methoxymethyl)benzaldehyde with a suitable reagent to form the desired intermediate.
Condensation reaction: The final step involves the condensation of the chlorophenoxy intermediate with the methoxymethylphenyl intermediate in the presence of an acetohydrazide reagent under specific reaction conditions to form the target compound.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
化学反应分析
2-(4-chlorophenoxy)-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenoxy group, using nucleophiles such as amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-(4-chlorophenoxy)-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use as a drug candidate for treating specific diseases.
Industry: The compound can be used in the development of new materials and as an intermediate in the production of other chemicals.
作用机制
The mechanism of action of 2-(4-chlorophenoxy)-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, leading to modulation of their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application.
相似化合物的比较
When compared to similar compounds, 2-(4-chlorophenoxy)-N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide stands out due to its unique structural features and potential applications. Similar compounds include:
2-(4-chlorophenoxy)acetohydrazide: Lacks the methoxymethylphenyl group, which may result in different chemical and biological properties.
N’-{(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylidene}acetohydrazide: Lacks the chlorophenoxy group, which may affect its reactivity and applications.
属性
分子式 |
C18H19ClN2O4 |
|---|---|
分子量 |
362.8g/mol |
IUPAC 名称 |
2-(4-chlorophenoxy)-N-[(E)-[4-methoxy-3-(methoxymethyl)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C18H19ClN2O4/c1-23-11-14-9-13(3-8-17(14)24-2)10-20-21-18(22)12-25-16-6-4-15(19)5-7-16/h3-10H,11-12H2,1-2H3,(H,21,22)/b20-10+ |
InChI 键 |
IZJHOIJEGMLYAD-KEBDBYFISA-N |
SMILES |
COCC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)OC |
手性 SMILES |
COCC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC=C(C=C2)Cl)OC |
规范 SMILES |
COCC1=C(C=CC(=C1)C=NNC(=O)COC2=CC=C(C=C2)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-[(Z)-{5-[(3,4-dichlorophenoxy)methyl]furan-2-yl}methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B450363.png)
![Methyl 3-[({4-nitrophenyl}acetyl)amino]-4-methylbenzoate](/img/structure/B450364.png)
![Ethyl 2-[(4-isopropoxybenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B450365.png)
![Propyl 2-[(cyclopentylcarbonyl)amino]-4-(3,4-dimethoxyphenyl)thiophene-3-carboxylate](/img/structure/B450367.png)

![Isopropyl 4-(2-chlorophenyl)-2-[(trifluoroacetyl)amino]thiophene-3-carboxylate](/img/structure/B450369.png)


![3-chloro-N-(3-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B450376.png)
![N'~1~,N'~4~-bis[(5-methyl-2-thienyl)methylene]terephthalohydrazide](/img/structure/B450380.png)
![N'-[(5-ethyl-2-thienyl)methylene]-2-hydroxybenzohydrazide](/img/structure/B450381.png)
![4-FLUORO-N-{4-[N'-(1-PHENYLETHYLIDENE)HYDRAZINECARBONYL]PHENYL}BENZAMIDE](/img/structure/B450382.png)

![Isopropyl 5-methyl-4-phenyl-2-[(3,4,5-trimethoxybenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B450384.png)
